molecular formula C19H15Cl2NO3 B11576510 5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide

5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide

Cat. No.: B11576510
M. Wt: 376.2 g/mol
InChI Key: HKVPIUWMNXFDNI-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring substituted with a carboxamide group, and two chlorophenyl groups attached to the furan ring through ether and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid: This can be synthesized by reacting 5-hydroxymethylfuran-2-carboxylic acid with 4-chlorophenol in the presence of a suitable base such as potassium carbonate and a coupling agent like dicyclohexylcarbodiimide (DCC).

    Conversion to 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Formation of this compound: The acid chloride is reacted with 3-chlorobenzylamine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenoxy)methyl]-N-[(3-bromophenyl)methyl]furan-2-carboxamide
  • 5-[(4-methylphenoxy)methyl]-N-[(3-methylphenyl)methyl]furan-2-carboxamide
  • 5-[(4-fluorophenoxy)methyl]-N-[(3-fluorophenyl)methyl]furan-2-carboxamide

Uniqueness

5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide is unique due to the presence of chlorophenyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H15Cl2NO3

Molecular Weight

376.2 g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H15Cl2NO3/c20-14-4-6-16(7-5-14)24-12-17-8-9-18(25-17)19(23)22-11-13-2-1-3-15(21)10-13/h1-10H,11-12H2,(H,22,23)

InChI Key

HKVPIUWMNXFDNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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